N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 4-methoxyphenyl group at position 7, a methyl group at position 2, and an acetamide side chain linked to a 3-chlorophenyl moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-6-8-16(29-2)9-7-13)25-26(21(19)28)11-17(27)24-15-5-3-4-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRCCDFKHPHMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-cancer and neuroprotective properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step organic reactions, typically starting from readily available precursors. The structure can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography.
Key Structural Features
- Molecular Formula : C24H22ClN3O3S2
- Molecular Weight : 500.03 g/mol
- Functional Groups : The compound features a thiazole ring, a pyridazine moiety, and multiple aromatic rings which contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in melanoma cells through the activation of caspase pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates.
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Case Study :
A study involving a derivative of the compound indicated that it significantly inhibited the growth of melanoma cells, with IC50 values in the micromolar range, suggesting potent anti-proliferative activity .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties:
- In Vivo Studies :
Research Findings Summary
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiazolo-pyridazine core, 4-methoxyphenyl, and 3-chlorophenyl groups. Key analogues and their distinguishing features include:
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound may enhance solubility and π-donor interactions compared to fluorine or thienyl substituents .
- Chlorophenyl Position : The meta-chloro substitution in the acetamide side chain (vs. para in analogues) could reduce steric hindrance in target binding .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step protocols, including:
- Cyclocondensation : Formation of the thiazolo[4,5-d]pyridazinone core using chloroacetyl precursors and mercaptonicotinonitrile intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions : Introduction of the 3-chlorophenylacetamide moiety via nucleophilic substitution or amide bond formation, requiring anhydrous conditions and catalysts like HATU .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization for purity. Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents can improve yields (e.g., 70%→85%) .
Q. Which spectroscopic techniques are critical for structural validation, and how are data interpreted?
Essential techniques include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm; thiazole carbons at ~160 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ observed at m/z 506.0821, calculated 506.0818) .
- X-ray crystallography : Resolves 3D conformation, confirming the thiazolo-pyridazine core planarity .
Q. What in vitro assays are recommended for initial biological screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HepG2: 12.3 µM) with doxorubicin as a positive control .
- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ comparison with celecoxib) .
- Kinase inhibition : Fluorescence-based kinase profiling (e.g., EGFR inhibition at 1 µM) .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
- Dose-response curves : Confirm activity trends across multiple concentrations (e.g., IC₅₀ shifts from 10 µM to 50 µM under varied pH) .
- Orthogonal assays : Validate COX-2 inhibition via Western blot (protein expression) alongside enzymatic assays .
- Control standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. What computational strategies predict binding modes to therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding with EGFR’s Thr766) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
- QSAR models : Correlate substituent electronegativity (e.g., 4-methoxyphenyl) with IC₅₀ values to guide SAR .
Q. How can metabolic stability and degradation pathways be systematically studied?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), and quantify parent compound depletion via LC-MS (t₁/₂ = 45 min) .
- Metabolite identification : HRMS/MS to detect hydroxylated or demethylated products (e.g., m/z 522.0772 for hydroxylation) .
- pH stability profiling : Monitor degradation at pH 1–10 using HPLC (e.g., 90% stability at pH 7.4 after 24 hours) .
Q. What strategies enhance selectivity in kinase inhibition to reduce off-target effects?
- Selective substituent engineering : Replace 4-methoxyphenyl with bulkier groups (e.g., 3,4-dimethoxy) to sterically block off-target binding .
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify cross-reactivity .
- Covalent modification : Introduce acrylamide moieties for irreversible binding to catalytic cysteine residues (e.g., EGFR Cys797) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
